Product packaging for 5-(Ethylpropyl)amiloride(Cat. No.:CAS No. 1154-41-2)

5-(Ethylpropyl)amiloride

Cat. No.: B073338
CAS No.: 1154-41-2
M. Wt: 299.76 g/mol
InChI Key: WYAYDTRSINAXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Ethylpropyl)amiloride is a well-characterized and potent analogue of amiloride, specifically designed for investigative applications. Its primary mechanism of action is the selective inhibition of the Epithelial Sodium Channel (ENaC), a key regulator of sodium transport across epithelial tissues in the renal tubules, lungs, and colon. By blocking this channel, researchers can effectively study ion transport physiology, fluid homeostasis, and the pathophysiological roles of ENaC in conditions such as hypertension, cystic fibrosis, and pulmonary edema. Beyond its action on ENaC, this compound also exhibits inhibitory effects on the Sodium-Hydrogen Exchanger (NHE), making it a valuable tool for dissecting dual signaling pathways in cellular models. Its enhanced lipophilicity, conferred by the ethylpropyl substitution, often results in improved membrane permeability and potent intracellular activity compared to the parent amiloride compound. This reagent is essential for biochemical assays, electrophysiology studies, and pharmacological research aimed at understanding ion channel kinetics and developing novel therapeutic strategies. This compound is supplied with comprehensive analytical documentation, including HPLC and NMR data, to ensure identity and purity for reliable, reproducible research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18ClN7O B073338 5-(Ethylpropyl)amiloride CAS No. 1154-41-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1154-41-2

Molecular Formula

C11H18ClN7O

Molecular Weight

299.76 g/mol

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propyl)amino]pyrazine-2-carboxamide

InChI

InChI=1S/C11H18ClN7O/c1-3-5-19(4-2)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h3-5H2,1-2H3,(H2,13,17)(H4,14,15,18,20)

InChI Key

WYAYDTRSINAXJM-UHFFFAOYSA-N

SMILES

CCCN(CC)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N

Canonical SMILES

CCCN(CC)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N

Other CAS No.

1154-41-2

Synonyms

5-(ethylpropyl)amiloride
5-ethylpropylamiloride

Origin of Product

United States

Elucidation of Molecular Mechanisms of Action for 5 Ethylpropyl Amiloride and Analogs

Modulation of Ion Channel Functionality

Epithelial Sodium Channels (ENaCs) are essential for sodium reabsorption in various tissues. While amiloride (B1667095) is a known blocker of ENaCs, its derivative, 5-(Ethylpropyl)amiloride, exhibits a significantly lower sensitivity to these channels. Research has shown that the δ-subunit of ENaC, in particular, is not sensitive to EIPA at concentrations below 10 μM nih.gov. In studies on saccular extramacular epithelium, EIPA displayed a low sensitivity with an approximate IC50 value of 25 μM selleckchem.com. This is in contrast to amiloride and its analog benzamil, which inhibit ENaCs at much lower concentrations selleckchem.com. The molecular basis for this difference in sensitivity lies in the structure of the amiloride binding site within the channel pore nih.gov. Modifications at the 5-position of the pyrazine (B50134) ring, such as the ethylpropyl group in EIPA, reduce the affinity for the ENaC binding pocket nih.gov.

CompoundTargetIC50 (μM)Reference
This compound (EIPA)ENaC (saccular extramacular epithelium)~25 selleckchem.com
Amilorideαβγ ENaC0.1 nih.gov
Amilorideδβγ ENaC2.6 nih.govmedchemexpress.com
BenzamilENaC (saccular extramacular epithelium)0.04 selleckchem.com

Acid-Sensing Ion Channels (ASICs) are proton-gated cation channels involved in various physiological processes, including pain sensation. Amiloride and its analogs are known to inhibit ASIC activity. Studies on ASIC1a currents in cortical neurons have shown that EIPA has an inhibitory effect with an IC50 value of 20.78 μM nih.gov. The rank order of potency for amiloride analogs in inhibiting ASIC1a is benzamil > phenamil > 5-(N,N-dimethyl)amiloride (DMA) > amiloride > 5-(N,N-hexamethylene)amiloride (HMA) ≥ 5-(N-methyl-N-isopropyl)amiloride (MIA) > EIPA nih.gov. Interestingly, the interaction of amiloride with ASIC3 can be complex, exhibiting paradoxical potentiation at neutral or near-neutral pH, while causing inhibition at more acidic pH researchgate.net. This suggests that the modulatory effects of amiloride on ASICs may involve multiple binding sites and are influenced by the local proton concentration.

CompoundTargetIC50 (μM)Reference
This compound (EIPA)ASIC1a (cortical neurons)20.78 nih.gov
AmilorideASIC1a (cortical neurons)13.82 nih.gov
BenzamilASIC1a (cortical neurons)2.40 nih.gov
PhenamilASIC1a (cortical neurons)8.95 nih.gov

Cyclic GMP-gated (CNG) cation channels are crucial for signal transduction in photoreceptors and olfactory neurons. Research has demonstrated that these channels are also targets for amiloride and its derivatives. In the inner medullary collecting duct cell line (mIMCD-K2), CNG channels were found to be inhibited by amiloride, diltiazem, and EIPA nih.gov. The inhibition of Na+ absorption across confluent monolayers of these cells showed a rank order of potency of benzamil > amiloride > phenamil >> EIPA > diltiazem nih.gov. This indicates that while EIPA does inhibit CNG channels, it is less potent than other amiloride analogs in this context. The molecular mechanism of this inhibition is thought to involve the channel's pore or gating machinery.

Inhibition of Cellular Transporters and Antiporters

In addition to ion channels, this compound and its analogs are potent inhibitors of various cellular transporters and antiporters, which play critical roles in maintaining cellular homeostasis.

Sodium-Hydrogen Exchangers (NHEs) are a family of transmembrane proteins that regulate intracellular pH and cell volume. EIPA is a well-established and potent inhibitor of NHEs, particularly the NHE1 isoform. Studies have shown that EIPA inhibits NHE1 activity with high affinity. For instance, in rat parotid acinar cells, EIPA inhibited NHE activity with an IC50 of 0.014 μM, suggesting the presence of the amiloride-sensitive NHE1 and/or NHE2 isoforms nih.gov. The inhibitory effect of EIPA on NHEs has been linked to the suppression of proliferation in cancer cells by preventing the extrusion of protons and thereby disrupting intracellular pH regulation nih.gov. The mechanism of inhibition is believed to be a direct interaction with the transporter, preventing the exchange of sodium and hydrogen ions.

CompoundTargetIC50 (μM)Reference
This compound (EIPA)NHE (rat parotid acinar cells)0.014 nih.gov
This compound (EIPA)NHE (fission yeast)203 nih.gov
AmilorideNHE (fission yeast)824 nih.gov

Sodium-Calcium Exchangers (NCXs) are critical for maintaining calcium homeostasis in various cell types, including cardiac myocytes. Amiloride and its analogs have been shown to inhibit NCX activity. While amiloride itself is a relatively weak inhibitor of NCX with an IC50 in the millimolar range, certain analogs, including EIPA, have demonstrated inhibitory effects selleckchem.commedchemexpress.com. The inhibition of the forward mode of NCX by EIPA can lead to an increase in intracellular calcium levels nih.gov. This effect is thought to be due to the competitive binding of EIPA to the sodium binding site on the exchanger. Although a precise IC50 value for EIPA on NCX is not consistently reported across studies, its inhibitory action is a recognized component of its pharmacological activity.

Interaction with Enzymatic Targets

Urokinase-type Plasminogen Activator (uPA)

This compound, also known as EIPA, has been identified as an inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer progression and metastasis. nih.govcore.ac.uk The parent compound, amiloride, is a potassium-sparing diuretic that exhibits off-target anticancer effects, partly through the inhibition of uPA. nih.govmdpi.com Research into amiloride analogs has sought to optimize this uPA inhibitory activity. nih.gov

A preliminary structure-activity relationship study of amiloride analogs revealed that 5-substituted analogs, including this compound (EIPA) and hexamethylene amiloride (HMA), are approximately twofold more potent as uPA inhibitors than amiloride itself. nih.govcore.ac.uk Amiloride has a reported inhibitory constant (Ki) of 7 μM for uPA. nih.gov While initial efforts to significantly increase uPA potency by adding substituted amines at the 5-position of the pyrazine core resulted in only modest improvements, these findings highlighted the potential for developing more selective and potent uPA inhibitors from the amiloride scaffold. mdpi.com The interaction between amiloride and its analogs with uPA is a key area of investigation for developing novel anticancer agents. nih.gov It is noteworthy that the binding of uPA to its cell surface receptor can render it insensitive to inhibition by amiloride and its analogs, suggesting a conformational change upon receptor binding that affects inhibitor sensitivity. nih.gov

Table 1: Comparative Inhibitory Activity of Amiloride and its Analogs against uPA

Compound Fold Increase in Potency vs. Amiloride Reference
This compound (EIPA) ~2 nih.govcore.ac.uk
Hexamethylene amiloride (HMA) ~2 nih.govcore.ac.uk

Influence on Gene Regulation and Cellular Processes

Alternative Splicing and Spliceosome Modulation

The influence of this compound on alternative splicing, a critical process for generating protein diversity, has been a subject of investigation, particularly in the context of cancer and other diseases. Alternative splicing is regulated by a complex machinery known as the spliceosome, which includes various splicing factors. nih.govnih.gov

Studies on the parent compound, amiloride, have shown that it can modulate the alternative splicing of several oncogenic RNA transcripts, such as BCL-X, HIPK3, and RON/MISTR1, in human cancer cells. nih.govplos.org The mechanism appears to involve the hypo-phosphorylation of the splicing factor SF2/ASF and a decrease in the levels of SRp20, another splicing factor. nih.gov This modulation of splicing can lead to the production of apoptotic protein isoforms and contribute to the anticancer effects of amiloride. nih.govnih.gov

However, the direct effects of this compound on the alternative splicing of these specific oncogenic transcripts appear to differ from those of amiloride. In a study examining the effects of several amiloride derivatives on the splicing patterns of BCL-X, HIPK3, and RON, 5-(N-ethyl-N-isopropyl)-amiloride (EIPA) did not significantly affect their splicing patterns at equivalent concentrations of pHi modulation. plos.org

Conversely, other research has demonstrated that EIPA can influence alternative splicing in specific contexts. For instance, in spinal muscular atrophy (SMA) cells, treatment with EIPA was found to significantly enhance the inclusion of exon 7 in the survival motor neuron 2 (SMN2) mRNA and increase the production of the full-length SMN protein. nih.gov This effect was suggested to be mediated through the upregulation of the splicing factor SRp20 in the nucleus. nih.gov This indicates that the impact of this compound on alternative splicing may be gene- and cell-type specific.

Table 2: Effects of Amiloride and this compound on Alternative Splicing

Compound Target Gene/Transcript Observed Effect Cellular Context Reference
Amiloride BCL-X, HIPK3, RON/MISTR1 "Normalized" splicing towards apoptotic isoforms Human hepatocellular carcinoma (Huh-7) nih.govplos.org
This compound BCL-X, HIPK3, RON No significant effect on splicing patterns Human hepatocellular carcinoma (Huh-7) plos.org
This compound SMN2 Enhanced exon 7 inclusion Spinal muscular atrophy (SMA) lymphoid cells nih.gov

Structure Activity Relationship Sar Studies of 5 Ethylpropyl Amiloride Derivatives

Impact of Substituents at the Pyrazine (B50134) Ring on Biological Activity

Modifications to the pyrazine ring of amiloride (B1667095) analogues, particularly at the 5- and 6-positions, have been shown to significantly alter their biological effects. The introduction of short alkyl chains at the 5-position of the pyrazine ring can dramatically increase the affinity of the compound for its targets. nih.gov

For instance, the substitution of the 5-amino group with alkyl or alkenyl groups has produced compounds that are significantly more potent than amiloride in inhibiting the Na+/H+ exchanger. Specifically, the presence of the ethylpropyl group at the 5-amino position, as seen in 5-(Ethylpropyl)amiloride, contributes to a substantial increase in inhibitory potency against the Na+/H+ exchanger compared to the parent amiloride compound. nih.gov Research indicates that dialkyl amines at this position generally lead to higher potency compared to monoalkyl-substituted compounds.

Conversely, substitutions at the 6-position of the pyrazine ring also play a critical role in the molecule's activity. For example, the absence of a halogen at the 6-position has been associated with a decrease in affinity for Na+/K(+)-ATPase. nih.gov This highlights the importance of the specific chemical environment around the pyrazine core in dictating the interaction with biological targets. Alterations to the guanidinium (B1211019) moiety, on the other hand, have not typically resulted in high-affinity inhibitors. nih.gov

Specificity and Potency Profiling Against Identified Molecular Targets

This compound and its derivatives have been profiled against several molecular targets, with the Na+/H+ exchanger (NHE) and the Na+/K(+)-ATPase being prominent examples. These studies have revealed that substitutions on the pyrazine ring can modulate both the potency and selectivity of these compounds.

5-(N-ethyl-N-isopropyl)amiloride (EIPA), a closely related analogue, has been shown to be a potent inhibitor of the Na+/H+ exchanger, exhibiting significantly greater activity than amiloride itself. nih.gov In studies on Na+/K(+)-ATPase, EIPA demonstrated a competitive inhibition with a Ki of approximately 10 µM, a marked increase in affinity compared to amiloride's low affinity (> 200 µM). nih.gov

The table below summarizes the inhibitory potency of this compound and related compounds against various molecular targets.

CompoundTargetPotency (IC50/Ki)Notes
5-(N-ethyl-N-isopropyl)amiloride (EIPA)Na+/K(+)-ATPaseKi ≈ 10 µMCompetitive inhibitor with respect to Rb+ ions. nih.gov
AmilorideNa+/K(+)-ATPase> 200 µMLow affinity. nih.gov
5-(N-methyl-N-isobutyl)amiloride (MIBA)Na+/K(+)-ATPaseNot specifiedStabilized the E1 form of the enzyme. nih.gov

It is important to note that while substitutions at the 5-position, such as the ethylpropyl group, enhance potency for targets like the Na+/H+ exchanger, they can also influence selectivity against other targets like the epithelial sodium channel (ENaC).

Conformational Analysis and Ligand-Target Interaction Modeling

Detailed conformational analysis and specific ligand-target interaction modeling studies for this compound are limited in publicly available scientific literature. However, general principles derived from studies on amiloride and its derivatives can provide some insights.

The conformation of amiloride derivatives is understood to be crucial for their interaction with target proteins. The pyrazine ring and the guanidinium group are key pharmacophoric features. It is believed that the protonated guanidinium group engages in critical electrostatic interactions with the binding sites of its target proteins.

Molecular modeling and computational studies on other amiloride analogs have been employed to understand their binding modes. These studies often focus on docking the ligands into homology models of target proteins, such as the Na+/H+ exchanger, to predict key interactions. While specific models for this compound are not readily found, it can be inferred that the ethylpropyl substituent at the 5-position likely interacts with a hydrophobic pocket within the target protein's binding site, contributing to its increased potency. The size and conformation of this alkyl substituent would be critical in determining the precise fit and strength of this interaction. Further computational and structural biology studies are needed to elucidate the exact binding mode of this compound at its molecular targets.

Preclinical Pharmacological Investigations of 5 Ethylpropyl Amiloride and Analogs in Disease Models

Antineoplastic Research Applications

5-(Ethylpropyl)amiloride, a potent inhibitor of the Na+/H+ exchanger, and its analogs have been the subject of numerous preclinical studies to evaluate their potential as anticancer agents. Research has focused on their ability to induce programmed cell death, inhibit tumor proliferation and metastasis, and enhance the efficacy of existing cancer therapies.

Amiloride (B1667095) and its derivatives have been shown to exhibit selective anti-cancer cytotoxicity. nih.gov Studies indicate that these compounds can trigger cell death in cancer cells through mechanisms independent of their ion channel inhibitory activity. nih.gov Specifically, certain cell-permeant amiloride derivatives can induce a caspase-independent form of programmed cell death. nih.gov

This process, a form of programmed necrosis, is characterized by the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, which is necessary for the efficient induction of cancer cell death. nih.gov This alternative cell death pathway is significant because many cancers develop resistance to traditional chemotherapies that rely on inducing apoptosis, a caspase-dependent pathway. eco-vector.com By activating necroptosis, amiloride derivatives may offer a therapeutic strategy to bypass apoptosis resistance in chemoresistant tumors. eco-vector.com

Key features of this induced cell death include:

Caspase-independence: The cell death pathway does not rely on the activation of caspases, the key enzymes in apoptosis.

AIF Translocation: The process is dependent on the movement of AIF from the mitochondria to the nucleus. nih.gov

Morphological Features of Necrosis: The cell exhibits features such as swelling of the endoplasmic reticulum. nih.gov

Preclinical research has demonstrated that 5-(N-ethyl-N-isopropyl)amiloride (EIPA), a well-studied analog, can reduce the growth, viability, motility, and invasiveness of certain cancer cells. nih.gov A primary mechanism for this is the inhibition of the Na+/H+ exchanger 1 (NHE1). Inhibition of NHE1 by EIPA has been shown to reduce hypoxia-induced invasion and motility in hepatocellular carcinoma cells. nih.gov

The broader family of amiloride compounds has also been investigated for anti-metastatic properties. Amiloride can inhibit the urokinase-type plasminogen activator (u-PA), a key enzyme involved in cancer metastasis. nih.gov This inhibition is believed to affect Na+/H+ exchange activity, ultimately suppressing peritoneal metastasis in models of gastric cancer. nih.gov

However, the efficacy of these compounds can be tumor-type dependent. For instance, in one preclinical study using the Dunning rat model of prostate cancer, amiloride did not inhibit tumor growth or the development of metastases in vivo and was ineffective at inhibiting invasion in vitro. nih.gov

Compound/AnalogCancer ModelObserved EffectProposed Mechanism
5-(N-ethyl-N-isopropyl)amiloride (EIPA)Hepatocellular CarcinomaReduced growth, viability, motility, and invasiveness. nih.govInhibition of Na+/H+ exchanger 1 (NHE1). nih.gov
AmilorideGastric Cancer (Peritoneal Metastasis Model)Significantly inhibited tumor growth and prolonged survival. nih.govInhibition of urokinase-type plasminogen activator (u-PA). nih.gov
AmilorideProstate Cancer (Dunning Rat Model)No inhibition of tumor growth or metastasis. nih.govIneffective in this specific model. nih.gov

The potential for amiloride and its analogs to work in combination with established anticancer drugs has been explored to enhance therapeutic efficacy. In preclinical models of multiple myeloma, amiloride demonstrated a synergistic effect when combined with several standard agents. This suggests that it could augment the effectiveness of current treatment protocols.

Specifically, amiloride has shown synergy with:

Dexamethasone

Melphalan

Lenalidomide

Pomalidomide

This synergistic activity highlights the potential of using amiloride and its derivatives not just as standalone agents but as part of a multi-drug approach to cancer treatment, potentially allowing for lower doses of conventional chemotherapeutics and mitigating associated toxicities. nih.gov

Neurological System Applications

Beyond oncology, this compound and its analogs have been investigated for their potential applications in neurological disorders, particularly in conditions involving neuronal damage and anxiety.

In preclinical models of glutamate-induced delayed neuronal death, which mimics the cellular damage seen in ischemia and acidosis, 5-(N-ethyl-N-isopropyl)amiloride has demonstrated significant neuroprotective effects. nih.gov In primary cerebellar granule cell cultures, treatment with this compound considerably decreased the number of dead cells following glutamate exposure. nih.gov

The neuroprotective action of 5-(N-ethyl-N-isopropyl)amiloride in these models is attributed to a dual mechanism:

Blockade of N-methyl-D-aspartate (NMDA) receptors: At micromolar concentrations, the compound can directly block these channels, preventing the excessive calcium influx that leads to excitotoxicity. nih.gov

Inhibition of Na+/H+ exchange: This action helps to mitigate the intracellular pH dysregulation that occurs during ischemic and acidotic events. nih.gov

Interestingly, applying 5-(N-ethyl-N-isopropyl)amiloride both during and after the glutamate insult resulted in complete protection of the cultured neurons. nih.gov However, research in other models has yielded different results. One study using an in vitro ischemia model of oxygen-glucose deprivation found that amiloride did not offer any neuroprotection, indicating that its efficacy may be dependent on the specific model and experimental conditions. mdpi.com

CompoundPreclinical ModelFindingPotential Mechanism
5-(N-ethyl-N-isopropyl)amilorideGlutamate-induced death in cerebellar granule cellsSignificant neuroprotection; ~40% reduction in cell death. nih.govBlockade of NMDA receptors; Inhibition of Na+/H+ exchange. nih.gov
AmilorideOxygen-glucose deprivation in organotypic hippocampal slicesNo significant neuroprotective effect observed. mdpi.comIneffective in this in vitro ischemia model. mdpi.com

Amiloride and its derivatives are also being explored for their anxiolytic properties, primarily through their action on acid-sensing ion channels (ASICs) in the brain. ecancer.org These channels are associated with fear conditioning and anxiety responses. ecancer.org Preclinical studies in mice have shown that amiloride can prevent panic symptoms when the animals are exposed to anxiogenic stimuli. ecancer.org Acute treatment with amiloride has also resulted in measurable anxiolytic effects in mouse models. ecancer.org These findings suggest that ASIC inhibitors like amiloride may be developed as potential therapeutics for conditions such as panic attacks and other anxiety disorders. ecancer.org

Renal Physiology and Ion Transport Research

This compound, also known as EIPA, is a potent analog of the diuretic amiloride. It has been extensively utilized in preclinical research to investigate the mechanisms of sodium transport in the epithelial cells of the kidney. Its primary utility lies in its ability to selectively inhibit specific pathways of sodium movement across cell membranes, allowing researchers to dissect the complex processes of renal sodium handling.

The main target of EIPA in renal epithelia is the Na+/H+ exchanger (NHE), a protein responsible for exchanging sodium ions (Na+) for hydrogen ions (H+) across the cell membrane. This process is crucial in the proximal tubules of the kidney, where it facilitates the reabsorption of a large portion of filtered sodium and bicarbonate back into the bloodstream. EIPA is a more potent inhibitor of the NHE than its parent compound, amiloride. nih.gov This enhanced potency allows for more specific targeting of the exchanger in experimental settings.

Studies have shown that by inhibiting the NHE, EIPA can significantly reduce sodium reabsorption in the proximal tubule. researchgate.netnih.gov For instance, research using mouse models where specific NHE isoforms were genetically removed demonstrated that the remaining sodium-dependent proton secretion could be inhibited by EIPA. nih.gov This highlights the compound's effectiveness in blocking this transport mechanism. The inhibition of NHE by EIPA has been suggested as a potential therapeutic approach to protect against certain types of acute kidney injury, as it may reduce the metabolic stress on tubular cells. nih.gov

In addition to its effects on the Na+/H+ exchanger, EIPA's interaction with the epithelial sodium channel (ENaC) is also of interest, primarily due to its relative selectivity. While amiloride blocks both NHE and ENaC, EIPA is significantly more potent in inhibiting NHE. This differential sensitivity is crucial for researchers aiming to isolate the function of one transporter from the other. For example, in segments of the nephron where both transporters are active, EIPA can be used to specifically block NHE, thereby allowing for the focused study of ENaC-mediated sodium transport. patsnap.com This selectivity has been confirmed in studies on renal brush border membrane vesicles, where EIPA was found to be more potent than other amiloride analogs in inhibiting sodium transport in the absence of a pH gradient, a condition that isolates transport pathways other than the ENaC. nih.gov

The following table provides a comparison of the inhibitory concentrations (IC50) of EIPA and Amiloride on different sodium transporters, illustrating EIPA's higher potency for the Na+/H+ exchanger.

CompoundTarget TransporterApproximate IC50
This compound (EIPA) Na+/H+ Exchanger (NHE)~21 µM nih.gov
Amiloride Na+/H+ Exchanger (NHE)Higher than EIPA nih.gov
Amiloride Epithelial Sodium Channel (ENaC)~0.1 µM

Note: IC50 values can vary based on the specific isoform of the transporter and the experimental conditions.

The lipophilic nature of EIPA allows it to readily cross cell membranes and accumulate within acidic intracellular compartments like endosomes. nih.gov This property is significant because NHE activity is also important for pH regulation within these organelles, which is essential for processes like receptor-mediated endocytosis of proteins such as albumin in the proximal tubule. nih.gov Research has demonstrated that EIPA can disrupt this process by inhibiting endosomal NHE3, leading to an alkalinization of the endosomes and a reduction in albumin uptake. nih.gov

Advanced Methodological Approaches in 5 Ethylpropyl Amiloride Research

In Vitro Cellular Assays and High-Throughput Screening for Target Identification

In vitro cellular assays are fundamental in the initial stages of research to identify the molecular targets of 5-(Ethylpropyl)amiloride and its derivatives. High-throughput screening (HTS) of compound libraries, including various substituted amilorides, allows for the rapid identification of molecules with specific inhibitory or modulatory effects on cellular processes. mdpi.comnih.gov

A common approach involves screening these libraries against specific molecular targets known to be affected by amiloride (B1667095), such as the urokinase-type plasminogen activator (uPA) and the sodium-hydrogen exchanger isoform-1 (NHE1). mdpi.comnih.gov For instance, fluorogenic biochemical assays can be adapted for cell-based formats to measure the activity of cell-surface enzymes like uPA. mdpi.comnih.gov In such assays, cells expressing the target, for example, MDA-MB-231 cells known to express the uPA receptor (uPAR), are utilized. mdpi.comnih.gov To enhance the enzymatic activity for screening purposes, cells can be pre-incubated with active high molecular weight (HMW) uPA to saturate the uPAR at the cell surface. mdpi.comnih.gov

These initial screens help in identifying compounds with desired selectivity profiles, which are then further validated in more physiologically relevant whole-cell assays. mdpi.comnih.gov This tiered screening approach, combining biochemical and cell-based assays, is crucial for identifying potent and selective inhibitors from large compound libraries. mdpi.comnih.gov

Electrophysiological Techniques for Ion Channel and Transporter Characterization

Electrophysiological techniques are indispensable for characterizing the effects of this compound on ion channels and transporters, which are key targets for amiloride and its analogs. nih.govbiorxiv.orgplos.org The patch-clamp technique, in its various configurations (whole-cell, inside-out, outside-out), is the gold standard for studying ion channel function with high precision. nih.govplos.org

Whole-cell patch-clamp electrophysiology is employed to measure the currents flowing through ion channels in the entire cell membrane. nih.gov This technique has been instrumental in characterizing proton-gated conductances in cell lines like HEK293, which are commonly used for expressing and studying ion channels. nih.gov For example, it has been used to study the activity of human acid-sensing ion channel 1a (hASIC1a). nih.gov

To overcome the low throughput of manual patch-clamp, automated patch-clamp (APC) platforms have been developed. biorxiv.orgplos.org These systems allow for the screening of compound libraries against ion channels in a much shorter time frame. biorxiv.org For instance, a library of amiloride analogs was screened using a custom-developed automated patch-clamp protocol to identify potent inhibitors of ASICs. biorxiv.org This high-throughput approach facilitates the exploration of structure-activity relationships and the identification of analogs with improved potency and selectivity. biorxiv.org

Cell LineTargetTechniqueFindingReference
tsA-201hASIC1Automated Patch ClampIC50 of 1.7 µM for amiloride biorxiv.org
Rat DRG NeuronsASIC3Automated Patch ClampIC50 of 2.7 µM for amiloride biorxiv.orgmonash.edu

Biochemical Assays for Enzyme and Transporter Activity

Biochemical assays are crucial for quantifying the inhibitory activity of this compound and its analogs on purified enzymes and transporters. These assays provide detailed information on the compound's potency and mechanism of inhibition.

Fluorogenic biochemical assays are widely used to measure enzyme activity. mdpi.comnih.gov For example, the inhibitory effect of amiloride derivatives on uPA has been determined using such assays. mdpi.comnih.gov These assays typically involve a substrate that releases a fluorescent molecule upon enzymatic cleavage, allowing for the continuous monitoring of enzyme activity. nih.gov

In addition to enzyme inhibition, biochemical assays are used to study the effect of these compounds on transporter activity. For instance, the potency of this compound and related compounds in blocking rubidium (Rb+) occlusion by the Na+/K+-ATPase has been tested. nih.gov This assay measures the ability of the compounds to compete with Rb+ for binding to the cation binding sites of the enzyme. nih.gov Such studies have shown that 5-(N-ethyl-N-isopropyl)amiloride (EIPA) acts as a competitive inhibitor with respect to Rb+ ions. nih.gov

TargetCompoundAssayFindingReference
uPAPyrimidine 24Fluorogenic AssayIC50 = 175 nM mdpi.comnih.gov
NHE1Pyrimidine 24MicrophysiometryIC50 = 266 nM mdpi.comnih.gov
Na+/K+-ATPase5-(N-ethyl-N-isopropyl)amiloride (EIPA)Rb+ Occlusion AssayKi ≈ 10 µM nih.gov

Isotopic Tracing and Radioligand Binding Studies

Isotopic tracing and radioligand binding studies are powerful techniques to investigate the interaction of this compound with its molecular targets and its effect on ion transport. nih.govnih.gov

Radioligand binding assays are used to characterize receptors and determine the affinity of compounds for their binding sites. researchgate.netcore.ac.uk In the context of this compound research, a tritiated ([³H]) version of the compound, [³H]ethylpropylamiloride, was synthesized and used to titrate amiloride binding sites in solubilized microvillus membranes from rabbit kidneys. nih.gov Equilibrium binding studies with [³H]ethylpropylamiloride revealed a single family of binding sites with a dissociation constant (Kd) of 45 nM and a maximum binding capacity (Bmax) of 2 pmol/mg of protein. nih.gov Competition experiments with unlabeled amiloride analogs confirmed that the binding sites for [³H]ethylpropylamiloride are associated with the Na+/H+ exchange system. nih.gov

Isotopic tracing is also used to measure the activity of ion transporters. The influx of radioactive isotopes, such as ²²Na+, is a common method to study the Na+/H+ exchange system. nih.govnih.govnih.gov The inhibition of ²²Na+ uptake is used to determine the potency of amiloride derivatives. nih.gov Studies using this method in Madin-Darby canine kidney (MDCK) cells and rabbit renal microvillus membrane vesicles have established the order of potency for several amiloride analogs. nih.gov

RadioligandTissue/CellFindingReference
[³H]ethylpropylamilorideRabbit renal microvillus membranesKd = 45 nM, Bmax = 2 pmol/mg protein nih.gov

Advanced Imaging Techniques for Subcellular Analysis

Advanced imaging techniques are increasingly being used to visualize the subcellular distribution and effects of small molecules like this compound. Fluorescence microscopy, in particular, offers the potential to study the compound's localization and its impact on intracellular processes in real-time. researchgate.netnih.gov

Some amiloride derivatives, such as 5-(N,N-hexamethylene)amiloride (HMA), have intrinsic fluorescent properties that can be exploited for imaging studies. researchgate.net It has been shown that HMA exhibits a bluish fluorescence in the cytoplasm of human retinal ARPE19 cells under UV excitation. researchgate.net The fluorescence properties of HMA are also sensitive to the intracellular pH, which could potentially allow it to be used as a self-biomarker for pH alterations within the cell. researchgate.net While the fluorescence of this compound itself has been noted, its application in subcellular imaging is an area for further investigation. researchgate.net

Single-cell pharmacokinetic imaging is an emerging technique that allows for the visualization of drug distribution at the subcellular level in vivo. nih.gov While not yet specifically reported for this compound, this approach, which can track the accumulation of fluorescently labeled drugs in specific cellular compartments like the nucleus, holds promise for understanding the compound's mechanism of action at a deeper level. nih.gov

Mammalian In Vivo Models for Preclinical Efficacy Assessment

Mammalian in vivo models are essential for evaluating the preclinical efficacy of this compound and its analogs in a physiological context. nih.govnih.gov These models allow researchers to study the compound's effects on complex biological processes and disease states.

Rodent models are commonly used to assess the off-target effects of amiloride derivatives, such as their anti-cancer properties. mdpi.comnih.gov For example, amiloride has demonstrated anti-cancer effects in multiple rodent models. mdpi.comnih.gov More specifically, lead compounds from series of amiloride analogs have shown in vivo anti-metastatic effects in xenografted mouse models of lung and pancreatic cancer. mdpi.com

In the context of neurodegenerative diseases, amiloride has been tested in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated mouse, a model of Parkinson's disease. nih.gov In this model, amiloride was found to be neuroprotective, protecting substantia nigra neurons from MPTP-induced degeneration. nih.gov The assessment of neuroprotection involved immunohistochemistry for tyrosine hydroxylase and dopamine (B1211576) transporter, as well as radioligand binding for the dopamine transporter. nih.gov

These in vivo studies are critical for translating the findings from in vitro and cellular assays into a more complex biological system and for providing a rationale for potential therapeutic applications.

Future Research Directions and Unaddressed Questions for 5 Ethylpropyl Amiloride

Discovery and Characterization of Novel Molecular Targets

While 5-(Ethylpropyl)amiloride is well-characterized as a potent inhibitor of the Na+/H+ exchanger, particularly NHE1, emerging evidence suggests its activity is not limited to this target. mdpi.com A critical avenue for future research is the systematic identification and characterization of novel molecular targets for EIPA. This exploration could unveil previously unknown biological pathways regulated by this compound and open up new therapeutic possibilities.

Research has already pointed to other potential targets. For instance, amiloride (B1667095) and its analogs have been shown to inhibit the urokinase-type plasminogen activator (uPA), a serine protease involved in cancer cell invasiveness. mdpi.com Further investigation is needed to fully delineate the inhibitory profile of EIPA against uPA and other related proteases. Additionally, studies in the fission yeast Schizosaccharomyces pombe demonstrated that EIPA inhibits glucose-stimulated medium acidification by disrupting glucose metabolism, rather than by directly inhibiting the H+-ATPase or the glucose transporter, suggesting an uncharacterized target within the metabolic pathway. nih.gov

A study on the mouse proximal convoluted tubule identified a previously unrecognized Na+-dependent, EIPA-sensitive proton secretory mechanism that functions independently of the main NHE isoforms, NHE2 and NHE3. nih.gov This finding strongly suggests the existence of another transporter or channel sensitive to EIPA in the kidney, which could play a significant role in acid-base homeostasis. nih.gov Identifying this molecular entity is a key unaddressed question.

Future research should employ a multi-pronged approach, including affinity chromatography, proteomic screening, and computational modeling, to systematically screen for EIPA-binding proteins. Characterizing the functional consequences of EIPA's interaction with these novel targets will be crucial for understanding its full spectrum of biological effects.

Potential Novel Target Area Supporting Evidence Potential Significance
Urokinase-type Plasminogen Activator (uPA)Amiloride analogs show inhibitory activity against uPA. mdpi.comDevelopment of anti-metastatic cancer therapies.
Glucose Metabolism PathwaysEIPA inhibits glucose metabolism in yeast, independent of known transporters. nih.govNew approaches for metabolic disorders or antifungal agents.
Novel Proton Secretory MechanismsAn EIPA-sensitive proton secretion was observed in mouse kidney tubules, independent of NHE2/NHE3. nih.govUncovering new mechanisms of renal acid-base regulation.

Development of Highly Selective and Potent Analogs for Specific Biological Processes

A significant limitation of EIPA and its parent compound, amiloride, is their relatively non-selective nature, with activity against multiple targets including various NHE isoforms, epithelial sodium channels (ENaC), and uPA. mdpi.comresearchgate.net This lack of specificity can lead to off-target effects and complicates its use as a precise pharmacological probe or therapeutic agent. A major goal for future research is the rational design and synthesis of EIPA analogs with high potency and selectivity for a single molecular target.

Medicinal chemistry efforts have already demonstrated the feasibility of this approach. By modifying the substituents on the pyrazine (B50134) core of amiloride, researchers have successfully created analogs with distinct selectivity profiles. mdpi.com For example, screening of substituted amiloride libraries has identified compounds that are either dual-targeting (uPA and NHE1) or highly selective for one target over the other. mdpi.com Specifically, analogs with substitutions at the 6-position have yielded potent and uPA-selective inhibitors, while modifications at the 5-position have produced compounds with high selectivity for NHE1. mdpi.com

EIPA itself is an example of an analog that is approximately 100 times more potent than amiloride for inhibiting the Na+/H+ exchanger. nih.gov Further structure-activity relationship (SAR) studies are needed to build upon these findings. The development of a toolkit of chemotype-matched, highly selective inhibitors for targets like NHE1 and uPA would be invaluable for dissecting the specific contributions of each target to complex disease processes like cancer progression and ischemia-reperfusion injury. mdpi.comnih.gov

Amiloride Analog Primary Target(s) Relative Potency/Selectivity
AmilorideENaC, NHE, uPABaseline potency, non-selective. mdpi.comwikipedia.org
This compound (EIPA)Na+/H+ Exchanger (NHE)~100-fold more potent than amiloride for NHE inhibition. nih.gov
5-(N,N-hexamethylene)amiloride (HMA)Na+/H+ Exchanger (NHE)Potent NHE blocker. nih.gov
6-substituted pyrimidine analogsuPA / NHE1Can be engineered for dual-targeting or uPA-selectivity. mdpi.com
5-morpholino analogsNHE1High potency and selectivity for NHE1 over uPA. mdpi.com

Exploration of New Preclinical Therapeutic Paradigms for Refractory Conditions

The inhibition of targets like NHE1 by EIPA has shown promise in various preclinical models of disease, particularly in conditions that are often refractory to conventional treatments. Future research should focus on systematically exploring new therapeutic paradigms for EIPA and its next-generation analogs in such challenging conditions.

One of the most explored areas is cardioprotection. Preclinical studies in isolated rabbit and rat hearts have shown that EIPA can significantly reduce myocardial infarction size and improve the recovery of cardiac contractile function following ischemia-reperfusion injury. nih.govnih.gov The protective mechanism of EIPA appears to be distinct from that of ischemic preconditioning, although their effects were not additive in one study. nih.gov This suggests that NHE inhibition represents a unique therapeutic strategy for mitigating reperfusion injury, a common problem in clinical settings like heart attack and stroke.

The role of NHE1 and uPA in cancer progression makes them attractive targets for oncology. mdpi.com As cancer cells often rely on NHE1 to maintain an alkaline intracellular pH in an acidic tumor microenvironment, its inhibition can disrupt cancer cell proliferation and survival. Exploring the efficacy of highly selective NHE1 inhibitors, derived from EIPA, in models of aggressive and treatment-resistant cancers is a promising research direction. Similarly, since uPA is critical for tumor invasion and metastasis, potent and selective uPA inhibitors from the amiloride family could be developed as anti-metastatic agents. mdpi.com

Future preclinical studies should be designed to test the efficacy of novel EIPA analogs in robust animal models of refractory diseases. This includes models of chemotherapy-resistant tumors, neurodegenerative diseases where ion dysregulation is implicated, and chronic fibrotic diseases. These investigations will be essential to translate the pharmacological potential of EIPA and its derivatives into novel clinical applications.

Q & A

Q. What is the primary mechanism of action of 5-(Ethylpropyl)Amiloride (EIPA) in cellular studies?

EIPA selectively inhibits the Na+/H+ exchanger isoform 1 (NHE-1), blocking extracellular Na⁺ influx and intracellular H⁺ efflux. This disrupts intracellular pH (pHi) and ion gradients, critical for studying pH-dependent processes like apoptosis or viral replication. Methodologically, validate NHE-1 inhibition using pH-sensitive fluorescent dyes (e.g., BCECF) and compare with NHE-specific inhibitors like HOE 694 to confirm target specificity .

Q. How should researchers design experiments to assess EIPA's effects on ion transport?

Use in vitro models (e.g., isolated cardiomyocytes or vascular endothelial cells) with controlled extracellular pH. Apply EIPA at concentrations between 10–100 µM, as higher doses (>100 µM) may induce off-target effects (e.g., ER Ca²+ depletion). Include controls with selective NHE inhibitors (e.g., HOE 694) and measure ion fluxes via patch-clamp electrophysiology or radiolabeled tracer assays .

Q. What are common pitfalls in interpreting EIPA's effects on intracellular pH regulation?

EIPA’s cytotoxicity at high concentrations can confound pHi measurements. To mitigate this, use time-lapse imaging with pH-sensitive probes and limit exposure times. Additionally, verify that observed pH changes are NHE-1-specific by testing resistance in cells expressing NHE-1 mutations or using alternative inhibitors .

Advanced Research Questions

Q. How does EIPA inhibit coxsackievirus B3 (CVB3) replication, and how can this mechanism be validated?

EIPA competitively inhibits CVB3 RNA polymerase (3Dpol) by binding near the Mg²+ coordination site, blocking nucleoside triphosphate (NTP) incorporation. Validate via in vitro polymerase activity assays using purified 3Dpol and resistance profiling: introduce mutations (e.g., 3Dpol-A372V) and assess reduced EIPA sensitivity. Molecular docking studies further elucidate binding interactions .

Q. How can researchers resolve contradictions between EIPA's NHE-1 inhibition and off-target Ca²+ effects?

EIPA depletes ER Ca²+ stores independently of NHE-1, likely via SERCA pump interference. Differentiate these effects by:

  • Measuring ER Ca²+ with cameleon biosensors (e.g., D1ER) in NHE-1 knockout cells.
  • Comparing EIPA’s Ca²+ depletion kinetics to SERCA inhibitors (e.g., thapsigargin).
  • Using lower EIPA concentrations (≤30 µM) to minimize non-NHE effects .

Q. What methodologies identify EIPA's role in ER stress-induced apoptosis?

Expose vascular endothelial cells to EIPA (10–50 µM) under alkaline pH conditions to enhance cytotoxicity. Quantify ER stress markers (e.g., GADD153/CHOP) via qPCR or Western blot. Concurrently, monitor [Ca²+]ER depletion using FRET-based indicators (D1ER) and correlate with caspase-3 activation .

Q. How do structural modifications of EIPA analogs influence their potency and selectivity?

Automated patch-clamp screening (e.g., SyncroPatch 384PE) efficiently tests >90 analogs for ion channel blockade. Compare Ki values for ASIC1 or NHE-1 inhibition and use molecular docking (e.g., PubChem-derived ligand structures) to map substituent effects. For example, 6-iodo-amiloride analogs show 19-fold higher ASIC1 affinity than EIPA .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in EIPA's antiviral efficacy across viral models?

EIPA inhibits CVB3 polymerase but not HRV2 release, highlighting model-dependent mechanisms. Use enzymatic assays (VPg uridylylation, RNA elongation) to confirm direct polymerase inhibition. Cross-test resistance mutations (e.g., 3Dpol-N299D) in different viruses to clarify target specificity .

Q. What statistical approaches are recommended for analyzing EIPA's dose-dependent effects?

Perform ANOVA with post-hoc Tukey tests for multi-concentration experiments (e.g., 10–100 µM EIPA). Report mean ± SEM and significance thresholds (p<0.05). For ER Ca²+ kinetics, use linear regression to correlate depletion rates with SERCA inhibition .

Q. Why does EIPA exhibit variable cytotoxicity across cell types, and how can this be optimized?

Cytotoxicity depends on NHE-1 expression levels and compensatory ion transporters (e.g., Na+/Ca²+ exchangers). Pre-screen cell lines via RT-PCR for NHE-1 and use siRNA knockdown to isolate EIPA’s primary effects. Titrate doses using viability assays (e.g., MTT) alongside pHi measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.